2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde

Beschreibung

Structural Identification and Classification

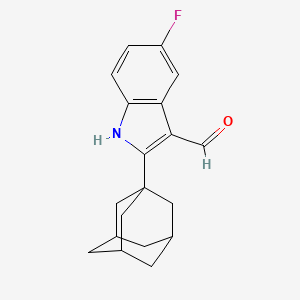

2-(1-Adamantyl)-5-fluoro-1H-indole-3-carbaldehyde is a synthetically derived heterocyclic compound with the molecular formula C₁₉H₂₀FNO and a molecular weight of 297.37 g/mol . Its IUPAC name reflects its structural components:

- Indole core : A bicyclic system comprising a benzene ring fused to a pyrrole ring.

- Adamantyl substituent : A tricyclo[3.3.1.1³,⁷]decane group at position 2 of the indole.

- Fluorine atom : Substituted at position 5 of the indole.

- Carbaldehyde group : A formyl (-CHO) functional group at position 3.

Key identifiers :

| Property | Value |

|---|---|

| CAS Registry Number | 588670-60-4 |

| Molecular Formula | C₁₉H₂₀FNO |

| Molecular Weight | 297.37 g/mol |

| SMILES Notation | C1C2CC3CC1CC(C2)(C3)C4=C(C5=C(N4)C=CC(=C5)F)C=O |

The adamantyl group introduces three-dimensional rigidity , while the fluorine and aldehyde groups contribute to electronic modulation. The compound is classified as:

Historical Context and Discovery

The compound’s synthesis builds upon two historical pillars of organic chemistry: indole and adamantane chemistry.

Indole Chemistry :

Adamantane Chemistry :

The specific synthesis of this compound emerged in the early 21st century , driven by medicinal chemistry interests. Patent CN102786460A (2012) describes a general method for indole-3-carbaldehydes using Vilsmeier-Haack conditions (POCl₃/DMF), applicable to adamantane-containing precursors .

Significance in Heterocyclic and Medicinal Chemistry

This compound exemplifies strategic hybridization of pharmacophoric motifs:

Notably, adamantane-indole hybrids have been explored for CNS-targeted therapies , including cannabinoid receptor modulation (e.g., AB-001) .

Relationship to Indole and Adamantane Chemistry

Indole Chemistry Synergies:

Adamantane Chemistry Contributions:

- Conformational Restriction : The adamantyl group’s rigidity preorganizes the molecule for target engagement, as seen in anti-influenza drugs like rimantadine .

- Hydrophobic Interactions : Adamantane’s diamondoid structure complements lipid-rich regions of proteins (e.g., GPCRs) .

Synthetic Workflow Example :

- Adamantane bromination → Adamantyl Grignard reagent.

- Coupling with 5-fluoroindole via Friedel-Crafts alkylation.

- Vilsmeier-Haack formylation at C3 .

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-14-1-2-17-15(6-14)16(10-22)18(21-17)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,10-13,21H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJWECVPTWUKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C5=C(N4)C=CC(=C5)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701164462 | |

| Record name | 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588670-60-4 | |

| Record name | 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588670-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with a nucleophile.

Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Aldehyde Introduction: The final step involves the formylation of the indole ring, which can be accomplished using Vilsmeier-Haack reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

2-(1-Adamantyl)-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Overview

2-(1-Adamantyl)-5-fluoro-1H-indole-3-carbaldehyde is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This compound is structurally related to indole derivatives, which are known for their diverse pharmacological activities. The unique adamantyl group and the fluorine substitution enhance its biological properties, making it a candidate for further investigation.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that indole derivatives, including this compound, may exhibit significant anticancer properties. Compounds in this category can inhibit angiogenesis, which is crucial for tumor growth and metastasis. For example, studies have shown that related indole compounds can effectively inhibit endothelial cell proliferation, suggesting potential use in treating various cancers such as breast and lung cancer .

2. Angiogenesis Inhibition

The compound's ability to inhibit angiogenesis has been documented in several studies. Angiogenesis is a process that tumors exploit to secure blood supply, and inhibiting this process can starve tumors of nutrients and oxygen. The pharmacological composition involving similar indole derivatives has been shown to reduce the viability of human microvascular endothelial cells at specific concentrations .

Biological Research Applications

1. Neuroprotective Effects

Indole derivatives are being studied for their neuroprotective effects. The unique structure of this compound may allow it to interact with various biological targets involved in neurodegenerative diseases, potentially offering therapeutic benefits .

2. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of indole derivatives. The compound may help reduce oxidative stress in cells, which is linked to various diseases, including diabetes and cardiovascular conditions. Its mechanism involves modulation of the Nrf2 pathway, leading to increased expression of antioxidant genes .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving palladium-catalyzed reactions or other coupling strategies that allow for the introduction of the adamantyl and fluorine groups effectively . Understanding these synthetic pathways is essential for developing analogs with enhanced activity or reduced toxicity.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of related indole compounds, researchers found that specific derivatives exhibited IC50 values in the nanomolar range against cancer cell lines. This suggests that modifications like those seen in this compound could lead to compounds with improved potency against tumors .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of indole derivatives demonstrated that certain compounds could significantly reduce neuronal cell death induced by oxidative stress. The findings suggest that compounds similar to this compound could be explored further for their potential in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its indole and fluorine moieties. The adamantyl group can enhance the compound’s binding affinity and stability. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde include other adamantyl-substituted indoles and fluorinated indole derivatives. These compounds share structural similarities but may differ in their reactivity and biological activity due to variations in substituents and functional groups. For example:

2-(1-Adamantyl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological properties.

5-Fluoro-1H-indole-3-carbaldehyde: Lacks the adamantyl group, which may affect its stability and binding interactions.

2-(1-Adamantyl)-5-chloro-1H-indole-3-carbaldehyde: Substitutes chlorine for fluorine, potentially altering its chemical and biological behavior.

Biologische Aktivität

2-(1-Adamantyl)-5-fluoro-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is commonly associated with various biological activities. The presence of the adamantyl group contributes to the compound's stability and enhances its binding affinity to biological targets. The fluorine atom in the structure is known to influence pharmacokinetic properties, potentially improving the compound's efficacy.

The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors in biological systems. The indole and fluorine moieties may facilitate these interactions, while the adamantyl group enhances the overall binding stability. Detailed biochemical studies are necessary to elucidate the specific pathways involved.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown promising results:

| Microorganism | Activity | IC50 (µM) |

|---|---|---|

| E. coli | Inhibition observed | 20 |

| S. aureus | Moderate inhibition | 15 |

| F. oxysporum | Significant inhibition | 10 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiviral Activity

The compound has also been investigated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication mechanisms, although further research is needed to confirm these effects and identify specific viral targets.

Case Studies

- Anticancer Potential : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast cancer cells, with an IC50 value of approximately 12 µM. This suggests potential as a therapeutic agent in oncology.

- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of the compound through its ability to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a significant reduction in TNF-alpha levels at concentrations above 5 µM, indicating potential for treating inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde with high purity?

- Methodological Answer : The synthesis can be optimized using a multi-step approach. For indole core formation, Vilsmeier-Haack formylation (POCl₃/DMF) is effective, as demonstrated for 4-fluoro-1H-indole-3-carbaldehyde . Adamantyl group introduction may involve nucleophilic substitution or coupling reactions. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity, as seen in similar indole syntheses . Monitor reaction progress using TLC and confirm purity via NMR (¹H, ¹³C, ¹⁹F) and HRMS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the adamantyl group (δ ~1.6–2.1 ppm for CH₂; δ ~35–45 ppm for quaternary carbons) and indole core (e.g., aldehyde proton at δ ~10 ppm) .

- ¹⁹F NMR : Confirm fluorine substitution (e.g., δ ~-120 ppm for 5-fluoroindole derivatives) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁FNO). Cross-reference with computational mass data for accuracy .

Q. How can researchers ensure reproducibility in synthesis protocols?

- Methodological Answer : Standardize reaction conditions (temperature, solvent ratios, catalyst loading) and document deviations. For example, CuI-catalyzed click chemistry in PEG-400/DMF mixtures improved reproducibility in indole-triazole syntheses . Use controlled drying (Na₂SO₄) and inert atmospheres to minimize side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in adamantyl-substituted indoles?

- Methodological Answer : Employ SHELXL for small-molecule refinement, leveraging high-resolution data to model steric effects of the adamantyl group . ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding at the aldehyde moiety) . For disordered adamantyl conformers, apply restraints and validate with R-factor convergence (e.g., R₁ < 0.05) .

Q. What computational tools predict the compound’s reactivity in biological systems?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian) with molecular docking (AutoDock Vina) to model interactions with target proteins. For fluorinated indoles, analyze electrostatic potential maps to identify nucleophilic/electrophilic sites . Validate models against experimental IC₅₀ values from kinase inhibition assays, as seen in bisindolylmaleimide studies .

Q. How should contradictory solubility data be addressed during formulation studies?

- Methodological Answer : Perform pH-dependent solubility profiling (e.g., shake-flask method) and compare with logP predictions (e.g., 1.63 for similar indoles ). If discrepancies arise, assess polymorphic forms via DSC/TGA. For instance, hydrate formation in 5-fluoroindole derivatives can alter solubility by >50% .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS. For adamantyl-indoles, oxidative degradation at the aldehyde group is common; mitigate using antioxidant excipients . Compare half-lives in simulated gastric fluid (pH 1.2) vs. PBS (pH 7.4) .

Data Analysis and Troubleshooting

Q. How can researchers resolve conflicting NMR assignments for the adamantyl group?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to correlate adamantyl protons with quaternary carbons. For example, HMBC cross-peaks between δ 1.8 ppm (CH₂) and δ 35 ppm (C-Ada) confirm connectivity . If signal overlap occurs, employ deuterated solvents (e.g., DMSO-d₆) or variable-temperature NMR .

Q. What analytical approaches differentiate regioisomers in fluorinated indole derivatives?

- Methodological Answer :

- ¹⁹F NMR : Distinct chemical shifts for 5-fluoro (δ ~-120 ppm) vs. 6-fluoro (δ ~-115 ppm) isomers .

- X-ray diffraction : Compare unit cell parameters with known structures (e.g., CCDC entries for 5-fluoroindole-3-carboxylic acid ).

- IR spectroscopy : Carbaldehyde C=O stretches (~1680 cm⁻¹) help distinguish from carboxylic acid derivatives .

Experimental Design

Q. How to design SAR studies for adamantyl-indole derivatives targeting enzyme inhibition?

- Methodological Answer :

Synthesize derivatives with variable substituents (e.g., -CH₃, -OCH₃ at indole C-5) using Knoevenagel or Suzuki-Miyaura coupling . Test inhibitory activity via fluorescence-based assays (e.g., kinase ADP-Glo™). Correlate IC₅₀ values with steric/electronic parameters (e.g., Hammett σ) . Use molecular dynamics (GROMACS) to simulate binding poses and identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.